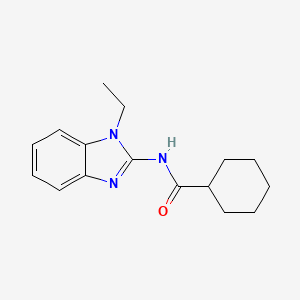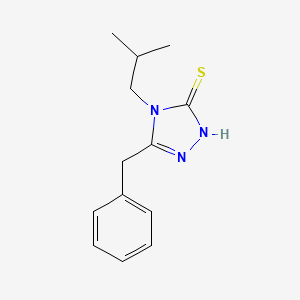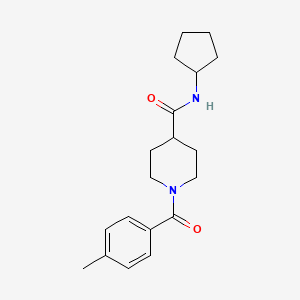
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, also known as ABT-888, is a potent inhibitor of poly (ADP-ribose) polymerase (PARP). It has gained significant attention in the scientific community due to its potential application in cancer treatment.
Wirkmechanismus
The mechanism of action of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the inhibition of PARP, which plays a crucial role in DNA repair. PARP inhibition leads to the accumulation of DNA damage, which can be lethal to cancer cells. This compound also enhances the efficacy of DNA-damaging agents, such as chemotherapy and radiation therapy, by preventing the repair of DNA damage.
Biochemical and Physiological Effects:
This compound has been shown to have a selective effect on cancer cells, as it targets the DNA repair pathway, which is often upregulated in cancer cells. It has also been shown to have a synergistic effect with DNA-damaging agents, leading to increased cancer cell death. However, this compound can also cause toxicity in normal cells, which limits its clinical application.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has several advantages for lab experiments, including its potent PARP inhibitory activity, high specificity for cancer cells, and ability to sensitize cancer cells to DNA-damaging agents. However, its limitations include its potential toxicity to normal cells and the need for further optimization to improve its pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for research on N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide, including the development of more potent and selective PARP inhibitors, the identification of biomarkers for patient selection, and the investigation of combination therapies with other targeted agents. Additionally, the application of this compound in other diseases, such as neurodegenerative disorders, is an area of active research.
In conclusion, this compound is a promising PARP inhibitor with potential application in cancer treatment. Its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been extensively studied. Future research directions include the development of more potent and selective PARP inhibitors and the investigation of combination therapies with other targeted agents.
Synthesemethoden
The synthesis of N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide involves the reaction of 1-ethyl-1H-benzimidazole-2-carboxylic acid with cyclohexylamine, followed by N-carboxylation using 2-chloro-N-(2-methoxyethyl)acetamide. The resulting product is then treated with triethylamine and purified to obtain this compound in high yield and purity.
Wissenschaftliche Forschungsanwendungen
N-(1-ethyl-1H-benzimidazol-2-yl)cyclohexanecarboxamide has been extensively studied for its potential application in cancer treatment. PARP is an enzyme involved in DNA repair, and its inhibition by this compound can lead to the accumulation of DNA damage and ultimately cell death. This compound has shown promising results in preclinical and clinical studies as a sensitizing agent for chemotherapy and radiation therapy in various types of cancer, including breast, ovarian, and lung cancer.
Eigenschaften
IUPAC Name |
N-(1-ethylbenzimidazol-2-yl)cyclohexanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O/c1-2-19-14-11-7-6-10-13(14)17-16(19)18-15(20)12-8-4-3-5-9-12/h6-7,10-12H,2-5,8-9H2,1H3,(H,17,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BECFASHDCFROAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2N=C1NC(=O)C3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5874345.png)

![3-(2-furyl)-4-methyl-5-[(1-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5874354.png)
![N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-2-furamide](/img/structure/B5874362.png)
![N-[2-(1-piperidinyl)ethyl]cycloheptanamine](/img/structure/B5874369.png)

![3-(1,3-benzodioxol-5-yl)-N-({1-[3-(1,3-benzodioxol-5-yl)acryloyl]-4-piperidinyl}methyl)acrylamide](/img/structure/B5874375.png)

![N-(3-chloro-4-fluorophenyl)-3-[(4-chlorophenyl)thio]propanamide](/img/structure/B5874398.png)



![N-{4-[acetyl(methyl)amino]phenyl}-3,4-dichlorobenzamide](/img/structure/B5874442.png)
